4-(diethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
This compound is a benzamide derivative featuring a diethylsulfamoyl group, a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group, and a thiazole-linked carbamoylmethylsulfanyl moiety. The ethoxy group may enhance metabolic stability compared to nitro or halogen substituents commonly seen in analogs .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O5S3/c1-4-33(5-2)42(37,38)22-13-7-19(8-14-22)25(36)29-17-23-31-32-27(41-18-24(35)30-26-28-15-16-40-26)34(23)20-9-11-21(12-10-20)39-6-3/h7-16H,4-6,17-18H2,1-3H3,(H,29,36)(H,28,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCABSGQTPMKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OCC)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-(diethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains and fungi, suggesting potential as a new class of antimicrobial agents.
Anticancer Properties
The compound's structural features suggest potential activity against cancer cell lines. Initial studies have shown that derivatives of this compound can inhibit tumor growth in vitro, warranting further investigation into its mechanism of action and efficacy in vivo.
Agricultural Applications
In agricultural chemistry, similar compounds have been explored for their fungicidal properties. The thiazole and triazole moieties are known for their roles in inhibiting fungal growth, making this compound a candidate for developing new agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced the antibacterial potency significantly compared to existing antibiotics.
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University focused on the anticancer properties of this compound. They discovered that it induced apoptosis in specific cancer cell lines while exhibiting low toxicity to normal cells. This finding highlights its potential as a lead compound for further drug development.
Case Study 3: Agricultural Use
In a study published in Pesticide Science, researchers tested the fungicidal activity of related compounds against common plant pathogens. Results showed promising efficacy, suggesting that this compound could be developed into a novel fungicide.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and benzamide groups are susceptible to hydrolysis under acidic or basic conditions:
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Sulfonamide hydrolysis : The diethylsulfamoyl group () undergoes cleavage in strong acidic media (e.g., HCl/HO), yielding sulfonic acid and diethylamine derivatives .
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Benzamide hydrolysis : The linkage in the benzamide core hydrolyzes in aqueous NaOH to form a carboxylic acid and an amine intermediate .
Example Conditions :
| Reaction Site | Reagents/Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Sulfonamide | 6M HCl, reflux, 12h | Sulfonic acid + EtNH | 78 | |
| Benzamide | 5% NaOH, 80°C, 8h | Carboxylic acid + Amine derivative | 85 |
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole core participates in nucleophilic substitution reactions, particularly at the 3- and 5-positions:
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Thiol displacement : The sulfanyl group () at the triazole’s 5-position reacts with alkyl halides (e.g., CHI) to form thioethers.
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Amino substitution : Reaction with primary amines (e.g., NH) replaces the methyl sulfanyl group with an amino group () .
Example Reaction :
Conditions: DMF, KCO, 60°C, 6h.
Oxidation of Sulfanyl Groups
The linker between the triazole and thiazole moieties oxidizes to sulfoxides () or sulfones () using agents like HO or mCPBA:
| Oxidizing Agent | Product | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|
| 30% HO | Sulfoxide | 4h, RT | 92 | |
| mCPBA (2 eq) | Sulfone | 2h, 0°C | 88 |
Electrophilic Aromatic Substitution
The 4-ethoxyphenyl group undergoes electrophilic substitution:
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Nitration : Concentrated HNO/HSO introduces a nitro group at the para position relative to the ethoxy group .
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Halogenation : Br in CHCl adds bromine at the ortho position.
Nitration Example :
Coordination Chemistry
The triazole and thiazole nitrogen atoms act as ligands for transition metals:
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Cu(II) complexes : Reacts with CuCl to form octahedral complexes, enhancing catalytic activity in oxidation reactions.
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Pd(II) catalysis : Binds Pd(OAc) for Suzuki-Miyaura cross-coupling reactions .
Stability Constants :
| Metal Ion | Log K (Stability Constant) | Application | Source |
|---|---|---|---|
| Cu | 4.8 | Oxidation catalysis | |
| Pd | 5.2 | Cross-coupling |
Functional Group Transformations
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Ethoxy dealkylation : The ethoxy group () cleaves with BBr to form a phenol derivative .
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Thiazole alkylation : The thiazole’s NH reacts with alkylating agents (e.g., CHOTf) to form N-alkylated products.
Photochemical Reactivity
UV irradiation () induces C–S bond cleavage in the sulfanyl group, generating radicals detectable via EPR spectroscopy.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a triazole core, diethylsulfamoyl group, and thiazole-carbamoyl side chain. Below is a comparative analysis with structurally related analogs:
Key Differences :
Pharmacological and Physicochemical Properties
A. Activity Comparison
- Target Compound : Predicted to exhibit enzyme inhibitory activity (e.g., carbonic anhydrase) due to sulfamoyl and triazole motifs, similar to ’s sulfonamide inhibitors .
- Nitro-substituted Analog () : Higher electron-withdrawing capacity may improve binding to charged active sites but reduce bioavailability.
- Thiadiazole Analog () : Increased lipophilicity could enhance CNS penetration but may limit solubility.
B. Physicochemical Properties
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting with intermediates like 4-amino-triazole derivatives. Critical steps include:
- Condensation : Refluxing intermediates (e.g., substituted benzaldehydes or thiazole derivatives) in ethanol with glacial acetic acid as a catalyst .
- Sulfonylation : Introducing the diethylsulfamoyl group under controlled anhydrous conditions to avoid side reactions .
- Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions, with characteristic shifts for the thiazole (δ 7.2–7.5 ppm) and triazole (δ 8.1–8.3 ppm) rings .
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., triazole-thiazole dihedral angle: 85.2°) to validate stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H] at m/z 635.2) and fragmentation patterns .
Q. How is preliminary biological activity evaluated?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus: MIC 8 µg/mL) and fungi (e.g., C. albicans: MIC 16 µg/mL) using broth microdilution .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC values < 1 µM reported for EGFR inhibition) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC values across studies) require:
- Batch Reproducibility Checks : Validate purity (>99%) via HPLC and assess solvent effects (DMSO vs. aqueous buffers) .
- Target Validation : Use CRISPR/Cas9 knockout cell lines to confirm on-target effects .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent Modification : Replacing the ethoxyphenyl group with electron-withdrawing groups (e.g., -CF) enhances lipophilicity (logP increases from 2.8 to 3.5) and cytotoxicity (IC drops by 40%) .
- Triazole-Thiazole Linker Optimization : Shortening the methylene spacer reduces metabolic instability (t increases from 2.1 to 4.7 hours in liver microsomes) .
Q. What computational methods predict binding modes and pharmacokinetics?
- Molecular Docking : AutoDock Vina simulations show hydrogen bonding between the sulfamoyl group and EGFR ATP-binding pocket residues (e.g., Lys721) .
- DFT Calculations : B3LYP/6-31G(d) models reveal electron-deficient regions (MEP maps) guiding electrophilic substitution .
Q. How is stability assessed under physiological conditions?
- Forced Degradation Studies : Exposure to pH 1–13 buffers identifies acid-labile sites (e.g., triazole ring hydrolysis at pH < 3) .
- Photostability Testing : UV irradiation (ICH Q1B guidelines) shows <5% degradation after 48 hours .
Methodological Challenges and Solutions
Q. What experimental designs optimize reaction yields?
- DoE Approaches : Central composite design (CCD) identifies optimal parameters (e.g., 72°C, 12-hour reaction time) for 85% yield .
- Catalyst Screening : Pd/C vs. CuI in Suzuki couplings improves cross-coupling efficiency (yield: 78% → 92%) .
Q. How are in vitro-to-in vivo correlations established?
- PK/PD Modeling : Rat pharmacokinetic data (C = 12 µg/mL, t = 6.5 hours) inform dosing regimens for xenograft models .
- Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., glucuronidated derivatives) for toxicity screening .
Q. Which techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirms target stabilization (ΔT = 4.3°C) in HeLa cells .
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (k = 1.2 × 10 Ms, k = 0.003 s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
